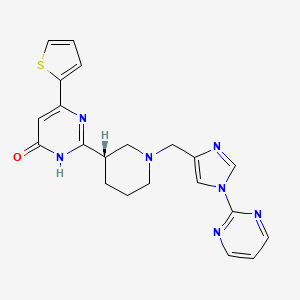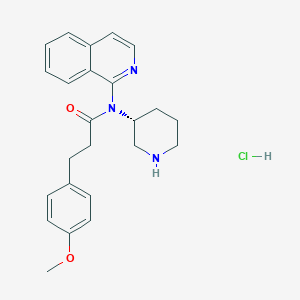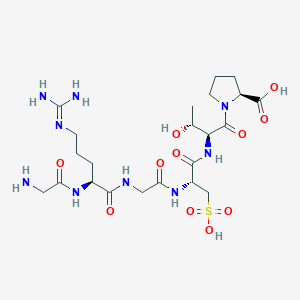
Rosiptor acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rosiptor acetate involves several steps, including the preparation of the mother liquor. For example, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Another method involves dissolving 50 μL of the DMSO main solution in 300 μL of polyethylene glycol 300 (PEG300), followed by the addition of 50 μL of Tween 80 and 600 μL of double-distilled water (ddH2O) .
Industrial Production Methods
This compound is produced through customized synthesis, leveraging advanced synthesis technology and capabilities. due to various objective factors, there is a low probability that the synthesis may not always be successful .
Chemical Reactions Analysis
Types of Reactions
Rosiptor acetate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which retain the core structure but exhibit different functional groups or properties.
Scientific Research Applications
Rosiptor acetate has been extensively studied for its applications in various fields:
Chemistry: Used as a research tool to study the activation of SHIP1 and its effects on cellular signaling pathways.
Biology: Investigated for its role in reducing cytokine production and inhibiting mast cell activation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as asthma, bladder pain syndrome/interstitial cystitis, and chronic prostatitis/chronic pelvic pain syndrome
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
Mechanism of Action
Rosiptor acetate exerts its effects by activating SHIP1, which in turn inhibits the PI3K cellular signaling pathway. This pathway is linked to the concentration of pro-inflammatory signaling molecules in tissues . By dialing down this pathway, this compound reduces inflammation and associated pain . The compound also inhibits Akt phosphorylation, inflammatory mediator production, and leukocyte chemotaxis .
Comparison with Similar Compounds
Similar Compounds
PI3K inhibitors: These compounds also target the PI3K pathway but do so by inhibiting rather than activating SHIP1.
Other SHIP1 activators: Compounds that activate SHIP1 but may differ in their selectivity and potency.
Uniqueness
Rosiptor acetate is unique in its selective activation of SHIP1, which sets it apart from other compounds that target the PI3K pathway. Its ability to reduce inflammation and inhibit various cellular processes makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
782487-29-0 |
|---|---|
Molecular Formula |
C22H39NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol;acetic acid |
InChI |
InChI=1S/C20H35NO2.C2H4O2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22;1-2(3)4/h14-18,22-23H,1,4-12,21H2,2-3H3;1H3,(H,3,4)/t14-,15+,16+,17+,18+,19-,20+;/m1./s1 |
InChI Key |
CQIBMEIJDDUKHP-BAHZVNHDSA-N |
SMILES |
CC(=O)O.CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C |
Isomeric SMILES |
CC(=O)O.C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C |
Canonical SMILES |
CC(=O)O.CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQX-1125; AQX 1125; AQX1125; AQX-1125 acetate; Rosiptor acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride](/img/structure/B610496.png)

![5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one](/img/structure/B610498.png)


